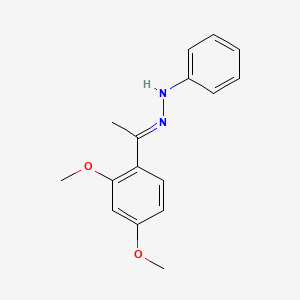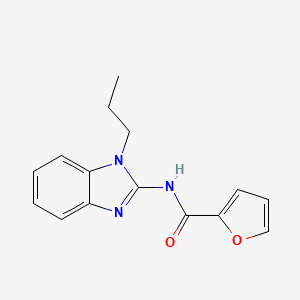![molecular formula C16H22N2O5 B5718469 ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5718469.png)
ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate, also known as MPAC, is a chemical compound that has been widely used in scientific research. This compound is a piperazine derivative that has been synthesized using various methods. MPAC has been found to have several biochemical and physiological effects, making it an important compound in the field of pharmacology and drug discovery.
Mécanisme D'action
The mechanism of action of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that this compound may act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate may also have an effect on the expression of certain genes involved in neurological disorders.
Biochemical and Physiological Effects:
ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has been found to have several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has also been found to have anticonvulsant effects, reducing the severity and duration of seizures in animal models. Additionally, ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has a high purity. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has also been found to have low toxicity levels, making it safe for use in animal models. However, one limitation of using ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret results.
Orientations Futures
There are several future directions for the use of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate in scientific research. One potential direction is the development of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Another potential direction is the investigation of the molecular mechanisms underlying the pharmacological activities of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate. This could lead to the development of more effective drugs for the treatment of neurological disorders. Additionally, the use of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate can be achieved using several methods. One common method involves the reaction of 2-methoxyphenol with ethyl chloroacetate to form ethyl 2-(2-methoxyphenoxy)acetate. This intermediate is then reacted with piperazine to form ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate. Another method involves the reaction of 2-methoxyphenol with ethyl 4-chloroacetoacetate to form ethyl 4-(2-methoxyphenoxy)acetoacetate. This intermediate is then reacted with piperazine to form ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate.
Applications De Recherche Scientifique
Ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has been used in several scientific research studies, particularly in the field of pharmacology. This compound has been found to have several pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has also been found to have potential in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy.
Propriétés
IUPAC Name |
ethyl 4-[2-(2-methoxyphenoxy)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-22-16(20)18-10-8-17(9-11-18)15(19)12-23-14-7-5-4-6-13(14)21-2/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFRQJZWPKATPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-methoxyphenoxy)acetyl]piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)

![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)





![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5718457.png)


![N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)